1-Acetyl-5-fluoroindolin-3-one is a chemical compound with the molecular formula and a molecular weight of approximately 193.177 g/mol. It is classified as an indolinone derivative, which is part of a broader class of compounds known for their diverse biological activities, including potential pharmaceutical applications. The compound has garnered interest due to its unique structural features and potential therapeutic benefits.
1-Acetyl-5-fluoroindolin-3-one is derived from the indole family of compounds, specifically modified by the introduction of an acetyl group and a fluorine atom at specific positions on the indole ring. This compound is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and drug development. Its classification falls under organic compounds with notable applications in pharmacology due to its structural properties.
The synthesis of 1-acetyl-5-fluoroindolin-3-one can be achieved through various methods, typically involving the reaction of substituted anilines with acylating agents. One effective method involves the use of 4-fluoroaniline as a starting material, which undergoes acylation followed by cyclization to form the indoline structure.
Other synthetic routes may include:
Spectroscopic analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide insights into the functional groups present:
1-Acetyl-5-fluoroindolin-3-one can participate in various chemical reactions due to its electrophilic nature:
The mechanism typically involves:
The mechanism of action for 1-acetyl-5-fluoroindolin-3-one largely depends on its interactions at the molecular level with biological targets. Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines, potentially through:
Data from pharmacological profiling indicate that compounds within this class may modulate signaling pathways critical for cancer progression .
Comprehensive analyses, including elemental analysis, confirm the composition aligns with theoretical values derived from its molecular formula .
1-Acetyl-5-fluoroindolin-3-one has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring broader applications within medicinal chemistry, particularly concerning its pharmacological properties .
1-Acetyl-5-fluoroindolin-3-one represents a strategically fluorinated derivative of the indolinone scaffold, a privileged structure in drug discovery. This compound integrates two pharmacologically significant features: the indolinone core, known for its diverse bioactivity and prevalence in therapeutic agents, and a fluorine atom at the C5 position, which confers distinct physicochemical and target-binding properties. The acetyl group at N1 further modulates electronic and steric characteristics, enabling precise tuning of molecular interactions. Its emergence reflects deliberate efforts to exploit fluorine’s unique effects—including metabolic stability enhancement, lipophilicity adjustment, and conformational control—within a framework proven to yield clinically successful drugs [1] [6].
Fluorinated indolinones constitute a specialized class of bioactive molecules where fluorine incorporation amplifies the inherent pharmacological potential of the indolinone core. The indolinone scaffold (comprising a benzene ring fused to a pyrrolin-2-one) exhibits intrinsic hydrogen-bonding capacity, planarity, and structural mimicry of peptide turn motifs, enabling interactions with diverse biological targets [9]. Fluorination strategically augments these properties:
Table 1: Impact of Fluorine Position on Indole/Indolinone Bioactivity
Fluorine Position | Key Effects | Example Biological Outcome |
---|---|---|
C5 (as in 1-Acetyl-5-fluoroindolin-3-one) | Metabolic blockade, moderate lipophilicity ↑, pKa ↓ of C3 carbonyl | Enhanced cellular potency & metabolic stability [1] [9] |
C6 | Steric perturbation of binding pockets, electronic effects on N1 substituents | Altered kinase selectivity profiles [9] |
C4 or C7 | Potential disruption of π-stacking or hydrogen bonding | Variable effects on potency; context-dependent [7] |
Fluorinated indolinones exhibit broad therapeutic relevance, including as kinase inhibitors (e.g., vascular endothelial growth factor receptor inhibitors), antiviral agents targeting hepatitis C virus nonstructural protein 5A (HCV NS5A), and modulators of neurotransmitter receptors (e.g., N-methyl-D-aspartate receptor antagonists) [2] [3] [9]. The 5-fluoro substitution, specifically, balances electronic effects without introducing excessive steric bulk, making it particularly versatile.
1-Acetyl-5-fluoroindolin-3-one exemplifies a design strategy where fluorine facilitates a shift from covalent to non-covalent enzyme inhibition. Covalent inhibitors (e.g., acrylamide-containing kinase inhibitors like afatinib) form irreversible bonds with nucleophilic residues (e.g., cysteine), offering potent and prolonged effects but carrying higher off-target and idiosyncratic toxicity risks. Non-covalent inhibitors rely on reversible interactions (hydrogen bonding, van der Waals, hydrophobic effects), typically offering better selectivity and safety profiles [1]. Fluorine enables this shift through two primary mechanisms:
Electrostatic Mimicry of Transition States: Fluorine’s electronegativity polarizes adjacent bonds, creating dipole moments that mimic the transition state of enzymatic reactions. For instance, in enolate-binding enzymes, a fluoro-ketone (like the C3 carbonyl in 5-fluoroindolin-3-one) can resemble the tetrahedral intermediate or enolate anion transition state without forming a covalent adduct. The fluorine withdraws electron density from the carbonyl, increasing its electrophilicity and enhancing hydrogen-bond donation from catalytic residues (e.g., serine in proteases), thereby strengthening reversible binding [1] [6].
Conformational Rigidification: Fluorine can stabilize bioactive conformations via intramolecular interactions (e.g., C–F⋯C=O dipole alignment or hyperconjugation), pre-organizing the molecule for high-affinity non-covalent binding. In indolinones, C5 fluorination may influence the orientation of the N1-acetyl group or the planarity of the fused ring system, optimizing interactions within an allosteric pocket [6] [10].
Table 2: Covalent vs. Non-Covalent Inhibition Strategies in Fluorinated Indolinones
Feature | Covalent Inhibitors | Non-Covalent Inhibitors (e.g., 1-Acetyl-5-fluoroindolin-3-one) |
---|---|---|
Binding Mechanism | Irreversible bond formation (e.g., Michael addition) | Reversible hydrogen bonding, hydrophobic burial, dipole interactions |
Role of Fluorine | Often absent or distal; reactivity driven by warhead | Central: Modulates carbonyl electronics, stabilizes conformation, enhances affinity |
Selectivity | Moderate-High (depends on warhead accessibility) | Potentially Higher (avoids reactive species formation) |
Toxicity Risk | Higher (haptenization risk, off-target alkylation) | Lower (no stable covalent modification) |
Durability of Effect | Prolonged (target reactivation required) | Pharmacokinetic-dependent |
This covalent-to-non-covalent switch is crucial for targeting enzymes with nucleophilic catalytic residues where covalent inhibition poses safety concerns. For example, fluorinated ketones have successfully replaced aldehyde warheads in protease inhibitors (e.g., thrombin or factor Xa inhibitors), maintaining potency while improving selectivity and safety [1]. In the context of 1-Acetyl-5-fluoroindolin-3-one, the 5-fluoro group synergizes with the C3 ketone to create a potent, reversible pharmacophore suitable for targeting oxidoreductases, kinases, or epigenetic regulators without irreversible modification.
Indolinone derivatives trace their medicinal origins to natural product alkaloids and evolved into rationally designed scaffolds central to modern drug discovery. This progression highlights the scaffold’s versatility and the incremental impact of fluorination:
Table 3: Evolution of Key Indolinone-Based Pharmacophores
Generation | Representative Structure | Therapeutic Application | Limitation | Fluorine’s Role |
---|---|---|---|---|
Natural Alkaloids | Reserpine (indole alkaloid) | Antihypertensive, Antipsychotic | Toxicity, Non-selectivity | Absent |
Early Synthetic | Isatin (indoline-2,3-dione) | Antimicrobial, Antiviral (weak) | Low potency, Metabolic instability | Absent |
Modern Non-Fluorinated | Sunitinib (5-fluoro on tail, not core) | Anticancer (Kinase inhibitor) | Off-target effects, Variable PK | Distal; improves tail properties only |
Modern Fluorinated Core | 1-Acetyl-5-fluoroindolin-3-one | Targeted therapy (Kinases, Epigenetic enzymes - conceptual) | Under investigation | Core-integrated: Stability ↑, Affinity ↑, PK ↑ |
The development of 1-Acetyl-5-fluoroindolin-3-one sits at the convergence of these trends. It embodies a "fluorine-first" design philosophy, where fluorine is incorporated early to exploit its multifaceted benefits within a privileged scaffold. Historical challenges in indolinone drug discovery—such as rapid metabolism of the C3 carbonyl or indoline nitrogen, moderate affinity, and conformational flexibility—are mitigated by the strategic C5 fluorination and N1 acetylation. This molecule represents a refined pharmacophore optimized through lessons learned over decades of indole and indolinone medicinal chemistry [6] [9] [10]. Future directions include exploring its potential in protein degradation (PROTACs), where the indolinone could serve as a warhead binder, leveraging fluorine’s ability to fine-tune ternary complex formation.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7